2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid
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Overview
Description
2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a phenylmethoxy group, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring followed by the introduction of the amino, phenylmethoxy, and carbonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine rings and functional groups.
Phenylmethoxy Substituted Compounds: Molecules with phenylmethoxy groups attached to different core structures.
Amino Acid Derivatives: Compounds that feature amino acid-like structures with additional functional groups.
Uniqueness
2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64623-44-5 |
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Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-[(4-amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H14N4O4/c15-12-10(13(21)16-7-11(19)20)6-17-14(18-12)22-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,21)(H,19,20)(H2,15,17,18) |
InChI Key |
PXWNQOBWKLZZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C(=N2)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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